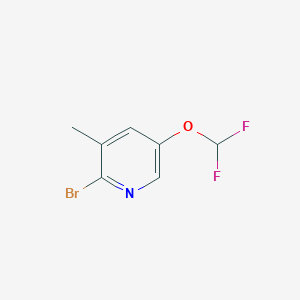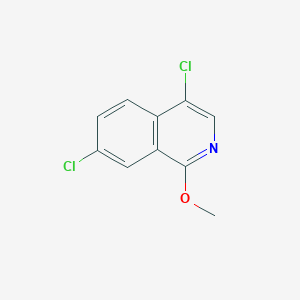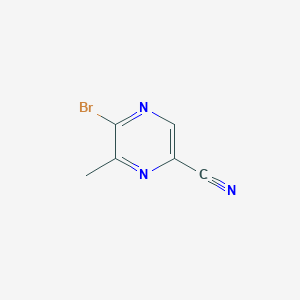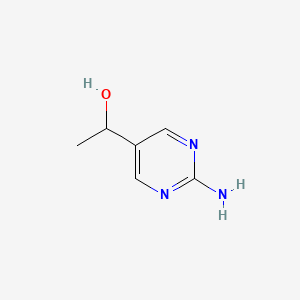
1-(2-Aminopyrimidin-5-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminopyrimidin-5-yl)ethanol is a chemical compound with the molecular formula C6H9N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Aminopyrimidin-5-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrimidine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Aminopyrimidin-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(2-aminopyrimidin-5-yl)ethanone.
Reduction: Formation of 1-(2-aminopyrimidin-5-yl)ethanolamine.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
1-(2-Aminopyrimidin-5-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-Aminopyrimidin-5-yl)ethanol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Aminopyrimidine: A precursor in the synthesis of 1-(2-Aminopyrimidin-5-yl)ethanol.
1-(2-Aminopyrimidin-5-yl)ethanone: An oxidized form of the compound.
1-(2-Aminopyrimidin-5-yl)ethanolamine: A reduced derivative.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
1-(2-aminopyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C6H9N3O/c1-4(10)5-2-8-6(7)9-3-5/h2-4,10H,1H3,(H2,7,8,9) |
Clé InChI |
PKBGVZXGMIZYSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=C(N=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


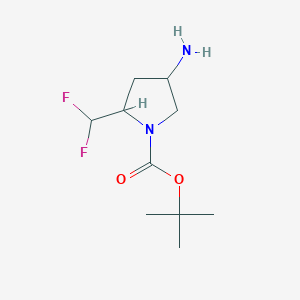
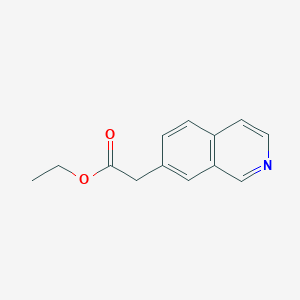



![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13657502.png)
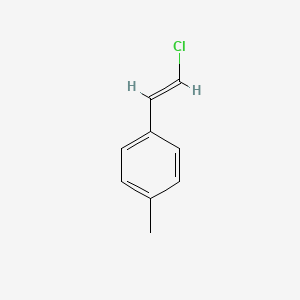
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid](/img/structure/B13657507.png)

